molecular formula C12H7N3O6 B14676241 1,1'-Biphenyl, 2,2',4-trinitro- CAS No. 36712-35-3

1,1'-Biphenyl, 2,2',4-trinitro-

Cat. No.: B14676241
CAS No.: 36712-35-3
M. Wt: 289.20 g/mol
InChI Key: JTJBOKJQQFQURC-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,4-trinitro- is an organic compound characterized by the presence of three nitro groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,2’,4-trinitro- typically involves nitration reactions. The biphenyl core is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.

Industrial Production Methods: In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4-trinitro- follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,4-trinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminobiphenyl derivatives.

    Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Aminobiphenyl derivatives.

    Substitution: Substituted biphenyl compounds with various functional groups.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4-trinitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved include nucleophilic aromatic substitution and redox reactions.

Comparison with Similar Compounds

  • 1,1’-Biphenyl, 2,2’,4,4’-tetranitro-
  • 1,1’-Biphenyl, 2,2’,4,6’-tetranitro-
  • 1,1’-Biphenyl, 2,2’,4,5’-tetranitro-

Comparison: 1,1’-Biphenyl, 2,2’,4-trinitro- is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications

Properties

CAS No.

36712-35-3

Molecular Formula

C12H7N3O6

Molecular Weight

289.20 g/mol

IUPAC Name

2,4-dinitro-1-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H7N3O6/c16-13(17)8-5-6-10(12(7-8)15(20)21)9-3-1-2-4-11(9)14(18)19/h1-7H

InChI Key

JTJBOKJQQFQURC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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